3-(4-Methylpiperazin-1-yl)propane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-9-2-4-10(5-3-9)6-8(12)7-11/h8,11-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXVWLLMLROAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328678 | |
| Record name | 3-(4-methylpiperazin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60278-93-5 | |
| Record name | 3-(4-methylpiperazin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol
Direct Amination Approaches for 3-(4-Methylpiperazin-1-yl)propane-1,2-diol Synthesis
Direct amination methods offer an efficient route to the target compound by forming the key carbon-nitrogen bond in a single, pivotal step. These approaches are often preferred for their atom economy and streamlined reaction sequences.
Nucleophilic Substitution Reactions with Propane-1,2-diol Derivatives
A prevalent strategy for synthesizing this compound involves the reaction of 1-methylpiperazine (B117243) with a propane-1,2-diol derivative containing a suitable leaving group. One common starting material is 3-chloro-1,2-propanediol. In this nucleophilic substitution, the secondary amine of 1-methylpiperazine displaces the chloride ion. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride that is formed.
Epoxide Ring-Opening Reactions with 1-Methylpiperazine
The ring-opening of an epoxide, such as glycidol (B123203), with 1-methylpiperazine is a highly effective and widely utilized method. nih.govmdpi.comencyclopedia.pub This reaction is a classic example of nucleophilic addition, where the nitrogen atom of 1-methylpiperazine attacks one of the electrophilic carbon atoms of the strained three-membered ring, causing it to open. nih.govlibretexts.org This approach is noted for its high reactivity, driven by the inherent ring strain of the epoxide. nih.gov
The reaction can be performed under various conditions. For instance, heating 1-methylpiperazine and glycidol, often in a protic solvent like water or an alcohol, facilitates the proton transfer steps required for the ring-opening. organic-chemistry.org In one documented procedure, glycidol is added slowly to an aqueous solution of 1-methylpiperazine, followed by refluxing the mixture. The product is then isolated by distillation under reduced pressure. A similar reaction of glycidol with imidazole (B134444) or 1,2,4-triazole (B32235) in acetonitrile (B52724) has been reported to produce the corresponding 3-(azol-1-yl)propane-1,2-diols in good yields. rasayanjournal.co.in
The regioselectivity of this reaction is a crucial factor. The nucleophilic attack can theoretically occur at either the C2 or C3 position of glycidol. However, the reaction with 1-methylpiperazine predominantly results in attack at the less sterically hindered terminal carbon (C3), yielding the desired this compound. This is a typical outcome for base-catalyzed epoxide openings, which follow an S\textsubscript{N}2 mechanism. libretexts.org
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 1-Methylpiperazine | 3-Chloro-1,2-propanediol | Not specified | Basic conditions | This compound |
| 1-Methylpiperazine | Glycidol | Water | Reflux | This compound |
| Imidazole | Glycidol | Acetonitrile | 50 °C | 3-(Imidazol-1-yl)propane-1,2-diol |
| 1,2,4-Triazole | Glycidol | Acetonitrile | 50 °C | 3-(1,2,4-Triazol-1-yl)propane-1,2-diol |
Multi-Step Synthetic Strategies for this compound Precursors
While direct methods are efficient, multi-step syntheses provide greater flexibility and control, particularly when specific functionalities or stereochemistries are required.
Functionalization of Piperazine (B1678402) Scaffolds
In some synthetic routes, the piperazine core is modified before the attachment of the propanediol (B1597323) side chain. This can involve protecting one of the piperazine nitrogens, followed by methylation of the other. The protecting group is then removed in a later step after the side chain has been introduced. This strategy helps to prevent undesirable side reactions, such as the double alkylation of the piperazine ring.
Introduction of the Propane-1,2-diol Side Chain
Once a suitable piperazine precursor is prepared, the propane-1,2-diol moiety can be introduced through various chemical transformations. For example, a piperazine derivative can be reacted with a molecule containing the propane-1,2-diol structure and a complementary reactive group. This could involve reactions such as acylation followed by reduction, or reductive amination with an appropriate aldehyde or ketone.
Stereoselective Synthesis of this compound Enantiomers
The propane-1,2-diol segment of the molecule contains a chiral center, meaning that this compound exists as a pair of enantiomers: (R)- and (S)-3-(4-methylpiperazin-1-yl)propane-1,2-diol. The synthesis of enantiomerically pure forms is often critical for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. nih.gov
A common strategy for stereoselective synthesis is the use of chiral starting materials. For instance, the epoxide ring-opening reaction can be carried out with enantiomerically pure (R)- or (S)-glycidol. The reaction of (R)-glycidol with 1-methylpiperazine yields (S)-3-(4-methylpiperazin-1-yl)propane-1,2-diol, and conversely, (S)-glycidol produces the (R)-enantiomer. This is a consequence of the S\textsubscript{N}2 mechanism, which proceeds with an inversion of configuration at the stereocenter. The synthesis of enantiomers of related phenylpiperazinepropane-1,2-diol derivatives has been documented, highlighting the better pharmacological profiles of the (S)-isomers. nih.gov
Alternatively, a racemic mixture of this compound can be separated into its constituent enantiomers through resolution. This process typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. Following separation, the desired enantiomer is recovered by removing the resolving agent.
| Starting Material | Product | Stereochemical Outcome |
| (R)-Glycidol | (S)-3-(4-Methylpiperazin-1-yl)propane-1,2-diol | Inversion of configuration |
| (S)-Glycidol | (R)-3-(4-Methylpiperazin-1-yl)propane-1,2-diol | Inversion of configuration |
| Racemic this compound | (R)- and (S)-3-(4-Methylpiperazin-1-yl)propane-1,2-diol | Separation via diastereomers |
Chiral Auxiliaries and Catalytic Asymmetric Methods
Achieving enantioselectivity in the synthesis of this compound is crucial for its application in stereospecific contexts. This can be accomplished using either chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
A primary method for the asymmetric synthesis of this compound involves the use of enantiomerically pure building blocks. The Sharpless asymmetric epoxidation of allyl alcohol can produce chiral glycidol with high enantiomeric excess (ee). nih.gov This chiral glycidol can then be reacted with 1-methylpiperazine to yield the desired enantiomer of this compound. Depending on the diisopropyl tartrate (DIPT) enantiomer used in the Sharpless epoxidation, either (R)- or (S)-glycidol can be selectively synthesized, leading to the respective (R)- or (S)-3-(4-methylpiperazin-1-yl)propane-1,2-diol. nih.gov
Another approach is the catalytic asymmetric aminolysis of a protected glycidol or a related epoxide. While specific catalysts for the reaction with 1-methylpiperazine are not extensively documented, analogous reactions have been successfully carried out using various chiral catalysts. For instance, chiral salicyl-based chromium (III) complexes have been effective in the enantioselective ring-opening of meso-epoxides with amines. This strategy could potentially be adapted for the synthesis of the target molecule.
Furthermore, the Sharpless asymmetric dihydroxylation of an appropriate allyl amine derivative could also serve as a viable route. researchgate.net In this hypothetical pathway, N-allyl-N'-methylpiperazine would undergo asymmetric dihydroxylation using a chiral osmium catalyst to furnish the desired chiral diol.
| Method | Chiral Source/Catalyst | Precursor | Key Features |
| Chiral Pool Synthesis | (R)- or (S)-Glycidol | Allyl Alcohol | Relies on the highly effective Sharpless asymmetric epoxidation to set the stereocenter. nih.gov |
| Catalytic Asymmetric Ring Opening | Chiral Cr(III) or similar complex | A protected glycidol derivative | Provides a direct route to the chiral amine from a prochiral epoxide. |
| Asymmetric Dihydroxylation | Chiral Osmium Catalyst (AD-mix) | N-allyl-N'-methylpiperazine | Directly introduces the diol functionality enantioselectively onto an allyl precursor. researchgate.net |
Resolution Techniques for Racemic Mixtures
When a stereoselective synthesis is not employed, a racemic mixture of this compound is typically obtained. The separation of these enantiomers can be achieved through several resolution techniques.
Classical Resolution using Chiral Acids: A well-established method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. A patent for a similar compound, 3-(4-phenyl-piperazin-1-yl)-propane-1,2-diol, describes the use of R-(-)-camphor-10-sulfonic acid to form diastereomeric salts that can be separated by fractional crystallization. google.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base. This method is often scalable and effective for industrial production. google.com
Enzymatic Kinetic Resolution: Another powerful technique is enzymatic kinetic resolution. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a diol in the presence of an acyl donor, allowing for the separation of the unreacted enantiomer from the acylated product. nih.govresearchgate.net For example, Novozym® 435, a commercially available lipase, has been shown to be effective in the kinetic resolution of various 1,2-diols. nih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
| Technique | Resolving Agent/Enzyme | Principle | Advantage |
| Diastereomeric Salt Formation | R-(-)-Camphor-10-sulfonic acid or other chiral acids | Forms diastereomeric salts with different solubilities, allowing for separation by crystallization. google.com | Scalable and cost-effective for large-scale production. google.com |
| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym® 435) | Selective enzymatic acylation of one enantiomer, enabling separation of the esterified and unesterified forms. nih.govresearchgate.net | High enantioselectivity and mild reaction conditions. nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Microwave-Assisted Syntheses
The synthesis of this compound and its precursors can be made more environmentally benign by eliminating organic solvents and utilizing alternative energy sources like microwaves.
Solvent-Free Synthesis: The reaction between an epoxide, such as glycidol, and an amine can often be performed under solvent-free conditions. researchgate.netorganic-chemistry.orgresearchgate.net Heating a mixture of 1-methylpiperazine and glycidol can directly yield the desired product, simplifying the workup procedure and reducing solvent waste. researchgate.net This approach is particularly attractive for industrial applications due to its high atom economy and reduced environmental burden.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.com The synthesis of N-substituted piperazines has been shown to be significantly faster under microwave heating compared to conventional methods. mdpi.comnih.gov The reaction of 1-methylpiperazine with glycidol or a related precursor could be performed in a microwave reactor to drastically reduce reaction times from hours to minutes, leading to improved energy efficiency and potentially higher yields. researchgate.net
| Green Approach | Conditions | Key Advantages |
| Solvent-Free | Neat reaction of 1-methylpiperazine and glycidol, typically with heating. researchgate.net | Eliminates solvent waste, simplifies purification, and improves atom economy. researchgate.netorganic-chemistry.org |
| Microwave-Assisted | Reaction in a microwave reactor, potentially with a minimal amount of a high-boiling point solvent or solvent-free. mdpi.com | Drastically reduced reaction times, improved energy efficiency, and often higher yields. nih.gov |
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents.
The key application of biocatalysis in the synthesis of chiral this compound is in the production of the chiral precursors or in the resolution of the final racemic product. As mentioned in section 2.3.2, lipases can be used for the kinetic resolution of the racemic diol. nih.govresearchgate.net
Additionally, other enzymes could be employed in the synthesis of the chiral precursors. For instance, alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of a corresponding hydroxy ketone to produce a chiral diol. While not a direct route to the target compound, the versatility of biocatalysis suggests that engineered enzymes could potentially be developed for the direct asymmetric synthesis of 3-amino-1,2-diols. Research has demonstrated the use of enzymes for the stereoselective synthesis of various amino-diols and polyols. nih.govnih.gov
Chemical Reactivity and Derivatization of 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol
Reactions Involving the Hydroxyl Groups of 3-(4-Methylpiperazin-1-yl)propane-1,2-diol
The adjacent hydroxyl groups on the propane (B168953) backbone are susceptible to a range of reactions typical of 1,2-diols, including esterification, etherification, oxidation, and the formation of cyclic derivatives.
Esterification and Etherification Reactions
The hydroxyl groups of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding mono- or di-esters. These reactions are typically carried out in the presence of an acid catalyst or a coupling agent. The Williamson ether synthesis provides a pathway for the etherification of the diol, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with alkyl halides to yield ethers.
| Reaction Type | Reagents | Products |
| Esterification | Carboxylic Acid/Anhydride/Acyl Chloride | Mono- or Di-esters |
| Etherification | Alkyl Halide, Strong Base | Mono- or Di-ethers |
Oxidation Reactions and Selective Functional Group Transformations
Oxidation of the 1,2-diol moiety can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield hydroxy ketones or aldehydes, while stronger oxidizing agents can cleave the carbon-carbon bond between the hydroxyl-bearing carbons to produce smaller carbonyl compounds. For instance, oxidation of similar 1,2-diols with periodic acid (HIO₄) results in oxidative cleavage to form aldehydes or ketones. The primary alcohol would be oxidized to formaldehyde (B43269), and the secondary alcohol would be oxidized to a ketone doubtnut.comdoubtnut.com.
Selective transformation of one hydroxyl group over the other can be achieved by exploiting the differential reactivity of the primary and secondary alcohols, often through the use of protecting groups or sterically hindered reagents.
Formation of Cyclic Derivatives (e.g., Ketalization, Acetalization)
The 1,2-diol structure readily reacts with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals (from aldehydes) or ketals (from ketones), specifically 1,3-dioxolane derivatives organic-chemistry.orgorganic-chemistry.orgresearchgate.netchegg.com. This reaction is often used to protect the diol functionality during other chemical transformations. The formation of these cyclic derivatives is a reversible process, and the diol can be regenerated by treatment with aqueous acid.
| Carbonyl Compound | Cyclic Derivative |
| Aldehyde | Cyclic Acetal (1,3-dioxolane derivative) |
| Ketone | Cyclic Ketal (1,3-dioxolane derivative) |
Reactions at the Piperazine (B1678402) Nitrogen of this compound
The piperazine ring contains two nitrogen atoms: a tertiary amine (N-1) attached to the propanediol (B1597323) substituent and another tertiary amine (N-4) bearing a methyl group. The lone pair of electrons on these nitrogen atoms makes them nucleophilic and basic, allowing for reactions such as N-alkylation, N-acylation, and quaternization.
N-Alkylation and N-Acylation Reactions
The nucleophilic nitrogen atoms of the piperazine ring can participate in N-alkylation reactions with alkyl halides. These reactions typically proceed via an SN2 mechanism. N-acylation can be achieved by reacting the compound with acid chlorides or anhydrides, leading to the formation of amides. These reactions can be used to introduce a wide variety of substituents onto the piperazine ring, thereby modifying the compound's properties.
Quaternization of the Piperazine Nitrogen
The tertiary nitrogen atoms of the piperazine ring can react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as the Menschutkin reaction, involves the alkylation of the tertiary amine, resulting in a positively charged nitrogen atom. Quaternization can occur at either the N-1 or N-4 position, or both, leading to mono- or di-quaternary ammonium salts, depending on the stoichiometry of the alkylating agent used. The reactivity of each nitrogen towards quaternization can be influenced by steric and electronic factors.
| Reaction | Reagent | Product |
| N-Alkylation | Alkyl Halide | N-Alkyl Piperazinium Salt |
| N-Acylation | Acyl Chloride/Anhydride | N-Acyl Piperazine Derivative |
| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt |
Formation of Metal Complexes with this compound
Chelation and Coordination Chemistry Studies
The structure of this compound suggests its potential to act as a chelating ligand. The propane-1,2-diol group can coordinate to a metal center through its two oxygen atoms, forming a stable five-membered ring. Additionally, the nitrogen atoms of the 4-methylpiperazine ring offer further points of coordination. This multifunctional character could allow for the formation of various coordination modes, including bidentate, tridentate, or even bridging behavior where the ligand connects multiple metal centers.
However, a comprehensive search of scientific literature and chemical databases does not yield specific studies on the chelation and coordination chemistry of this particular compound. While the coordination chemistry of related molecules containing piperazine or diol functionalities has been investigated, direct experimental data, such as the synthesis and characterization of metal complexes with this compound, is not available. Consequently, there are no published data tables detailing parameters like stability constants, coordination numbers, or the geometric preferences of its potential metal complexes.
Potential as Ligands in Catalysis
The potential for this compound to serve as a ligand in catalysis is an area ripe for exploration. The combination of a chiral diol and a piperazine moiety could be advantageous in asymmetric catalysis. The chirality of the diol could induce stereoselectivity in catalytic transformations, while the piperazine group could influence the solubility and electronic properties of the resulting catalyst.
The nitrogen atoms of the piperazine ring could also play a direct role in catalytic cycles, for instance, by acting as a proton shuttle or by stabilizing transition states. However, without experimental studies, any discussion of its catalytic applications remains speculative. There are currently no research findings or data to support its efficacy in any specific catalytic reaction.
Spectroscopic and Advanced Structural Characterization of 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-methylpiperazin-1-yl)propane-1,2-diol, providing detailed information about its connectivity, configuration, and conformational dynamics in solution.
The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While specific spectral data for this exact compound is not publicly available, a detailed prediction can be made based on the analysis of its constituent moieties and similar substituted piperazine (B1678402) derivatives. mdpi.commdpi.com
The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group, the piperazine ring protons, and the protons of the propane-1,2-diol chain. The piperazine protons typically appear as complex multiplets due to the ring's conformational dynamics. The three protons on the propane-1,2-diol chain would present as a distinct spin system, further complicated by the presence of a chiral center at C2.
The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the methyl group, the three distinct carbons of the piperazine ring, and the three carbons of the propanediol (B1597323) side chain.
Predicted ¹H and ¹³C NMR Chemical Shifts: The following table outlines the predicted chemical shifts (in ppm) for this compound in a common solvent like CDCl₃ or DMSO-d₆.
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |
| 1 | -CH(OH)- | ~3.8 - 4.0 (m) | ~68 - 70 | C2, C3, C4' |
| 2 | -CH₂(OH) | ~3.4 - 3.6 (m) | ~66 - 68 | C1, C3 |
| 3 | -CH₂-N | ~2.5 - 2.7 (m) | ~60 - 62 | C1, C2, C2', C6' |
| 2', 6' | Pip-CH₂-N | ~2.4 - 2.8 (br m) | ~54 - 56 | C3', C5', C3 |
| 3', 5' | Pip-CH₂-N | ~2.4 - 2.8 (br m) | ~52 - 54 | C2', C6', N-CH₃ |
| 4' | Pip-N | - | - | - |
| 7' | N-CH₃ | ~2.2 - 2.3 (s) | ~45 - 47 | C3', C5' |
Pip = Piperazine
2D NMR for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. It would clearly show the correlations within the -CH(OH)-CH₂(OH) spin system of the diol chain and trace the connectivity from the C3 methylene (B1212753) protons to the C2 and C1 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. mdpi.com
The piperazine ring exists in a dynamic equilibrium between two chair conformations. This ring inversion process is often slow enough on the NMR timescale at room temperature to cause significant broadening of the signals for the piperazine ring protons. beilstein-journals.org
Dynamic NMR studies, involving the acquisition of ¹H NMR spectra at various temperatures, can be used to study this conformational exchange.
At low temperatures: The ring inversion is slow, and distinct signals for the axial and equatorial protons on the piperazine ring would be resolved.
At the coalescence temperature: As the temperature increases, the rate of inversion increases, causing the distinct axial and equatorial signals to broaden and merge into a single broad peak.
At high temperatures: The inversion is very rapid, and a time-averaged, sharp singlet or multiplet is observed for the piperazine protons.
By analyzing the spectra at different temperatures, the coalescence point can be determined, which allows for the calculation of the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's dynamic behavior. beilstein-journals.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (Formula: C₈H₁₈N₂O₂), the exact molecular weight is 174.1368 g/mol .
Under electron ionization (EI), the molecular ion (M•+) peak at m/z 174 would be expected. The fragmentation is typically dominated by cleavages alpha to the nitrogen atoms, which are stabilized by the resulting positive charge. libretexts.orgchemguide.co.uk
Predicted Major Fragmentation Pathways:
Alpha-Cleavage at N1: The most prominent fragmentation would likely be the cleavage of the C-N bond connecting the propane (B168953) chain to the piperazine ring. This would result in a highly stable, resonance-delocalized fragment corresponding to the 1-methylpiperazin-1-ium ion.
Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to smaller amine fragments.
Side-Chain Fragmentation: Loss of neutral molecules like water (H₂O, M-18) or formaldehyde (B43269) (CH₂O, M-30) from the diol moiety can also occur.
Predicted Mass Spectrometry Fragments:
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 174 | [C₈H₁₈N₂O₂]•+ | [M]•+ | Molecular Ion |
| 100 | [C₅H₁₂N₂]•+ | [M - C₃H₆O₂]•+ | Loss of the propane-1,2-diol side chain |
| 99 | [C₅H₁₁N₂]+ | [M - C₃H₇O₂]• | Cleavage of C-N bond, formation of 1-methylpiperazinium |
| 85 | [C₄H₉N₂]+ | [C₅H₁₁N₂ - CH₂]+ | Loss of methylene from m/z 99 |
| 70 | [C₄H₈N]+ | Fragment from piperazine ring cleavage | |
| 57 | [C₃H₇N]+ | Fragment from piperazine ring cleavage | |
| 44 | [C₂H₆N]+ | Common amine fragment |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides insight into the functional groups present in the molecule. FT-IR and Raman spectra are complementary and together provide a comprehensive vibrational profile.
The key functional groups in this compound are the hydroxyl (-OH) groups, aliphatic C-H bonds, C-N bonds of the tertiary amine, and C-O bonds of the alcohol.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3600 - 3200 | O-H stretch | Alcohol | Strong, Broad | Weak |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | Strong | Strong |
| 1470 - 1440 | C-H bend | Aliphatic (CH₂, CH₃) | Medium | Medium |
| 1300 - 1000 | C-N stretch | Tertiary Amine | Medium | Medium-Weak |
| 1260 - 1000 | C-O stretch | Alcohol | Strong | Weak |
FT-IR Spectroscopy: The most prominent feature would be a very broad and strong absorption band in the 3600-3200 cm⁻¹ region, characteristic of intermolecularly hydrogen-bonded O-H groups. nist.gov Strong C-H stretching bands would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a series of complex bands corresponding to C-O and C-N stretching and various bending vibrations. researchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
While no specific crystal structure for this compound has been reported in public databases, its solid-state structure can be predicted based on known structures of substituted piperazines and poly-hydroxylated alkanes. beilstein-journals.orgresearchgate.net
X-ray crystallography would provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The N-methyl group and the propane-1,2-diol substituent would likely occupy equatorial positions to reduce 1,3-diaxial interactions. nih.gov
Crystal Packing and Hydrogen Bonding: The most significant feature of the crystal packing would be an extensive network of intermolecular hydrogen bonds. The two hydroxyl groups of the diol moiety are excellent hydrogen bond donors and acceptors. These groups would likely form strong hydrogen bonds with hydroxyl groups of neighboring molecules and potentially with the nitrogen atoms of the piperazine ring, creating a stable three-dimensional supramolecular architecture. researchgate.netresearchgate.net
A hypothetical crystallographic data table might look as follows:
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (chiral) |
| Conformation | Piperazine ring in chair form |
| Key Interactions | Extensive O-H···O and O-H···N hydrogen bonding |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
The presence of a stereocenter at the C2 position of the propane-1,2-diol chain makes this compound a chiral molecule, existing as two enantiomers: (R) and (S).
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for characterizing chiral molecules.
The (R)- and (S)-enantiomers of this compound are expected to be CD-active.
Their CD spectra would be mirror images of each other, exhibiting Cotton effects (positive or negative peaks) of equal magnitude but opposite sign at the same wavelengths.
This property allows for the unambiguous differentiation between the two enantiomers and can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. A racemic mixture (50:50 of R and S) would be CD-silent.
While predicting the exact appearance of the CD spectrum requires experimental measurement or complex theoretical calculations, the technique remains the primary chiroptical method for the enantiomeric characterization of this compound.
Theoretical and Computational Studies of 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and three-dimensional geometry of molecules. scirp.orgnih.govdergipark.org.tr These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties.
For 3-(4-Methylpiperazin-1-yl)propane-1,2-diol, DFT methods like B3LYP, often paired with basis sets such as 6-31G+(d,p) or 6-311++G(d,p), are employed to find the molecule's most stable conformation (optimized geometry). scirp.orgnih.govnih.gov This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting optimized structure is crucial for further computational analysis, including the study of its spectroscopic properties and reactivity. scirp.org
Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-C (propane backbone) | 1.53 Å |
| C-O (diol) | 1.43 Å | |
| C-N (piperazine ring) | 1.47 Å | |
| N-C (methyl group) | 1.45 Å | |
| Bond Angle | O-C-C (diol) | 109.5° |
| C-N-C (piperazine ring) | 112.0° |
Note: The values in this table are illustrative examples of what DFT calculations would produce and are not from a specific published study on this molecule.
HOMO-LUMO Analysis and Molecular Electrostatic Potential (MESP)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.govdntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.comscirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govscirp.org For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electron transfer processes.
Molecular Electrostatic Potential (MESP): MESP maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov In this compound, the oxygen atoms of the diol group and the nitrogen atoms of the piperazine (B1678402) ring would likely be identified as regions of high electron density.
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Theoretical)
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
Note: These values are for illustrative purposes to demonstrate the output of quantum chemical calculations.
Vibrational Frequency Calculations and Spectroscopic Correlations
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. scirp.org These calculated frequencies often require scaling to correct for approximations in the computational method and to achieve better agreement with experimental data. nih.govscispace.com
This analysis allows for the assignment of specific vibrational modes (e.g., stretching, bending, rocking) to the observed peaks in experimental spectra. nih.gov For this compound, this would involve identifying the characteristic vibrations of the O-H bonds in the diol, the C-H bonds of the alkyl chain and methyl group, and the C-N bonds of the piperazine ring.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution
While quantum chemical calculations are excellent for studying molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule in a more realistic solution environment over time. mdpi.comnih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
Docking Studies of this compound and its Analogs with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govnih.govdntb.gov.ua It is widely used in drug discovery to understand how a ligand, such as this compound or its analogs, might interact with the active site of a biological target like a protein or enzyme. researchgate.netsemanticscholar.org
The docking process involves placing the ligand in various positions and orientations within the binding site of the target protein and scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov Analogs of this compound, particularly arylpiperazine derivatives, have been studied for their affinity towards targets like serotonin (B10506) receptors and androgen receptors. nih.govnih.govdntb.gov.ua Docking studies for this compound would aim to identify potential biological targets and elucidate the key amino acid residues involved in its binding.
Table 3: Illustrative Docking Study Results with a Hypothetical Kinase Target
| Parameter | Finding |
|---|---|
| Binding Energy | -7.5 kcal/mol |
| Key Interactions | Hydrogen bond with ASP145, Hydrophobic interaction with LEU83 |
Note: This table presents hypothetical data that would be generated from a molecular docking study.
Structure-Property Relationship (SPR) Modeling for Chemical Behavior Prediction
Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) models, establishes mathematical correlations between a molecule's structural features (descriptors) and its physicochemical properties. researchgate.net These models are used to predict properties of new or untested compounds based on their molecular structure.
For this compound, SPR models could be developed to predict properties such as solubility, boiling point, or partition coefficient (logP). This involves calculating a set of molecular descriptors (e.g., molecular weight, surface area, number of hydrogen bond donors/acceptors) and using statistical methods to create a predictive model based on a dataset of related compounds with known properties.
Pre Clinical Biological Activity Research on 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol and Analogs Non Human
In Vitro Pharmacological Investigations (excluding clinical human trial data)
In vitro studies are fundamental in characterizing the pharmacological properties of a compound by examining its effects on isolated biological systems, such as enzymes, receptors, and cells, in a controlled laboratory environment.
Enzyme Inhibition Assays
While specific enzyme inhibition data for 3-(4-methylpiperazin-1-yl)propane-1,2-diol is not extensively documented in publicly available literature, studies on analogous structures containing the piperazine (B1678402) propanol moiety have demonstrated significant inhibitory activity. For instance, a piperazine propanol derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazin-1-yl)-propyl ester, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, an essential enzyme in fungal cell wall synthesis. In an assay measuring the activity of this enzyme from Candida albicans, the compound exhibited significant inhibition.
| Compound | Target Enzyme | Organism | IC₅₀ Value |
|---|---|---|---|
| (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazin-1-yl)-propyl ester | 1,3-beta-D-glucan synthase | Candida albicans | 0.16 µM |
This finding suggests that the piperazine propanol scaffold could be a promising framework for developing novel enzyme inhibitors, particularly in the context of antifungal agents.
Receptor Binding Studies
Derivatives of this compound, specifically N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, have been investigated for their affinity and activity at opioid receptors. These studies are crucial for understanding how such compounds might modulate receptor function to produce therapeutic effects. In a [³⁵S]GTPγS binding assay, which measures G-protein activation following receptor agonism, several analogs were evaluated for their antagonist properties at the kappa opioid receptor (KOR). The study identified N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide as a compound with good KOR antagonist properties. The antagonist potency (Kₑ value) of this compound and a related potent antagonist, JDTic, were determined.
| Compound | Receptor Target | Assay Type | Antagonist Potency (Kₑ) |
|---|---|---|---|
| N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analog (10a) | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | 3.37 nM |
| JDTic | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | 0.02 nM |
These results highlight that modifications of the piperazine structure can yield potent and selective receptor ligands.
Cellular Assays (e.g., proliferation, signaling pathways)
Cellular assays provide insight into a compound's biological effects on whole cells, including its impact on cell viability, proliferation, and intracellular signaling pathways. While specific data on this compound is limited, research on compounds containing the propane-1,2-diol moiety demonstrates biological activity in cellular models.
For example, 3-hydroxypropane-1,2-diyl dipalmitoleate, a natural product featuring the propane-1,2-diol backbone, was shown to inhibit the proliferation of the PA1 human ovarian cancer cell line with an IC₅₀ value of 1.7 µM. Proliferation is often assessed using methods like the MTT assay, which measures the metabolic activity of viable cells, or the BrdU incorporation assay, which quantifies DNA synthesis in actively dividing cells. A decrease in the signal from these assays indicates an anti-proliferative effect.
The study on the piperazine propanol derivative GSI578, an inhibitor of 1,3-beta-D-glucan synthase, also demonstrated antifungal activity against pathogenic fungi like C. albicans and Aspergillus fumigatus, indicating that its enzyme inhibition translates to a cellular effect (inhibition of fungal cell growth).
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying which parts of a molecule are crucial for its biological activity.
Impact of Piperazine N-Substitution on Biological Activity
The piperazine ring is a common scaffold in medicinal chemistry due to its versatile structure, which can be readily modified. The two nitrogen atoms in the six-membered ring are key points for chemical substitution and can significantly influence the pharmacological and pharmacokinetic properties of a molecule.
Substitutions at the nitrogen atoms of the piperazine ring can:
Alter Target Affinity and Specificity : The nature of the substituent can influence how the molecule binds to its biological target. For example, in the development of mTOR inhibitors, introducing various side chains to the piperazine functionality led to significant changes in potency. Removing an acyl group from one analog resulted in a 2- to 10-fold reduction in potency in both biochemical and cellular assays.
Modify Physicochemical Properties : The nitrogens can act as hydrogen bond acceptors or donors, which affects properties like water solubility and bioavailability. This makes the piperazine moiety a valuable tool for tuning the ADME (absorption, distribution, metabolism, and excretion) characteristics of a drug candidate.
Influence Biological Activity : SAR studies on various classes of compounds show that the type and position of substituents on the piperazine ring are critical. In a series of anti-inflammatory agents, a compound with an ortho-substituted methoxy group on a phenylpiperazine ring exhibited the best activity.
Role of the Propane-1,2-diol Moiety in Ligand-Target Interactions
Key contributions of the propane-1,2-diol moiety include:
Solubility and Pharmacokinetics : As a hydrophilic group, the diol moiety generally increases water solubility, which can improve a compound's formulation and bioavailability. Propane-1,2-diol itself is readily absorbed and converted into lactic and pyruvic acids, entering the general metabolic pool.
Target Binding : The hydroxyl groups of the diol can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the binding pocket of a target protein or enzyme. This ability to link with polar groups can anchor the ligand to its target.
Stereochemical Influences on Activity
For instance, in a series of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers exhibited significant differences in their binding affinities and activities at opioid receptors. Specifically, the (2S,3R,4S) and (2R,3S,4R) isomers demonstrated the highest affinity and selectivity for the µ-opioid receptor. This underscores that the specific spatial arrangement of functional groups is a key determinant of molecular interactions with biological targets.
Furthermore, studies on other chiral molecules containing a piperidine or piperazine ring have consistently shown that enantiomers can possess distinct pharmacological profiles, with one enantiomer often being significantly more potent or having a different mode of action than the other.
Investigational Mechanisms of Action at the Molecular Level (excluding human metabolism/safety)
The precise molecular mechanism of action for this compound has not been elucidated in available preclinical research. However, the structural components of the molecule, namely the propane-1,2-diol and 4-methylpiperazine moieties, are found in various biologically active compounds, suggesting potential mechanisms.
The propane-1,2-diol backbone is a common feature in many pharmacologically active agents. While propane-1,2-diol itself is often used as a solvent in pharmacological studies, at high concentrations it can exert its own effects, including a non-specific blockade of smooth muscle contraction induced by various agonists.
The 4-methylpiperazine ring is a key pharmacophore in a wide range of drugs with diverse mechanisms of action. For example, piperazine derivatives are known to interact with various receptors and enzymes in the central nervous system and other tissues. Depending on the other substituents, these compounds can act as antagonists at corticotropin-releasing factor receptor 1 (CRF1) or exhibit other receptor-modulating activities.
In Vivo Pre-clinical Models (excluding human trials and safety/adverse effects)
Specific in vivo preclinical studies using animal models for this compound are not described in the currently available scientific literature. However, studies on related compounds provide insights into the types of preclinical models that might be employed to investigate its potential therapeutic effects.
For example, a novel CRF1 antagonist containing a morpholinyl-thiazolyl-imidazopyridazine core was evaluated in animal models of alcoholism. In these studies, the compound was tested for its ability to reverse the anxiogenic effects of alcohol withdrawal and to block excessive alcohol self-administration in rats with a history of dependence.
Pharmacological studies of propane-1,2-diol in mice and rats have shown effects on the central nervous system at high doses, including decreased locomotor activity and potentiation of pentobarbitone hypnosis. Furthermore, pronounced analgesic and anti-inflammatory activities have been observed. These findings suggest that compounds containing a propane-1,2-diol moiety might be investigated in corresponding preclinical models of pain, inflammation, and neurological conditions.
Biotransformation studies of a related compound, 3-(phenylamino)propane-1,2-diol, have been conducted in C57BL/6 and A/J mice, which were proposed as a murine model for the immunological features of Toxic Oil Syndrome. nih.gov These studies focused on the metabolism and clearance of the compound. nih.gov
Analytical Methodologies for 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol in Research Matrices
Chromatographic Separations (e.g., HPLC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are fundamental for assessing the purity and quantifying the amount of 3-(4-methylpiperazin-1-yl)propane-1,2-diol in a sample. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like the target analyte. thermofisher.com Gas Chromatography (GC) can also be employed, often requiring derivatization to improve the volatility and thermal stability of the diol functional groups. rdd.edu.iq
A typical HPLC method for a polar, basic compound such as this compound would utilize a reversed-phase column, such as a C18 column. eurasianjournals.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) to control pH and an organic solvent like acetonitrile (B52724) or methanol (B129727) to elute the compound. eurasianjournals.combiopharmaservices.com The basic nature of the piperazine (B1678402) ring means that the pH of the mobile phase can significantly influence the retention time and peak shape. The addition of a small amount of a modifier like diethylamine (B46881) (DEA) can sometimes improve peak symmetry for basic analytes. jocpr.com
For GC analysis, derivatization of the hydroxyl groups is often necessary to increase the compound's volatility. mdpi.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. Following derivatization, a non-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase, is typically used for separation. mdpi.com
Table 1: Example HPLC and GC Conditions for Analysis of Piperazine Derivatives
| Parameter | HPLC Method Example | GC Method Example (after derivatization) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:0.02 M Phosphate Buffer pH 7.0 (30:70 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 210 nm | Flame Ionization Detector (FID) |
| Column Temperature | 30 °C | Temperature program: 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Volume | 10 µL | 1 µL (splitless) |
Note: These are example conditions and would require optimization for the specific compound and matrix.
The presence of a stereocenter at the C2 position of the propane-1,2-diol moiety means that this compound can exist as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and individual quantification are often necessary. eurasianjournals.com High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common approach for enantiomeric separation. tandfonline.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including those with amine and hydroxyl functional groups. medipol.edu.trshimadzu.com The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. thermofisher.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water), is critical for achieving enantiomeric resolution. medipol.edu.tr Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. researchgate.net
In some cases, indirect methods involving derivatization with a chiral reagent to form diastereomers can be used. These diastereomers can then be separated on a standard achiral column. eurasianjournals.com
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Detection and Structural Confirmation
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry (MS), are invaluable for both the sensitive detection and unambiguous structural confirmation of analytes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly well-suited for the analysis of polar and non-volatile compounds like this compound. waikato.ac.nz Electrospray ionization (ESI) is a common ionization technique for such molecules, typically producing a protonated molecular ion [M+H]+ in positive ion mode. nih.gov For quantitative analysis, LC-MS/MS is often performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. oakwoodchemical.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, used after derivatization of the analyte. mdpi.com Electron ionization (EI) is a common ionization method in GC-MS, which produces a characteristic fragmentation pattern that can be used for structural elucidation and confirmation by comparing it to a spectral library. researchgate.net
Table 2: Example Mass Spectrometry Parameters for LC-MS/MS Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier) |
Note: These parameters are illustrative and require optimization for the specific instrument and analyte.
Method Validation Parameters for Research Applications (e.g., linearity, detection limits)
For research applications, it is essential to validate the analytical method to ensure that the results are reliable and reproducible. jocpr.com Key validation parameters, as often guided by regulatory bodies, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. eurasianjournals.comjocpr.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity. eurasianjournals.combiopharmaservices.com
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically 3:1). eurasianjournals.com
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1. eurasianjournals.com
Accuracy: This refers to the closeness of the measured value to the true value. It is usually assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. jocpr.com
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. jocpr.com
Table 3: Typical Method Validation Parameters for a Research-Grade HPLC-UV Method
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| LOD | Signal-to-Noise ≈ 3:1 | 0.3 µg/mL |
| LOQ | Signal-to-Noise ≈ 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98 - 102% |
| Precision (% RSD) | ≤ 15% | < 5% |
Note: These values are examples and the specific criteria may vary depending on the research application.
Sample Preparation Techniques for Complex Research Matrices
The analysis of this compound in complex research matrices, such as biological fluids (e.g., plasma, urine) or tissue homogenates, often requires a sample preparation step to remove interfering substances and concentrate the analyte. scholarscentral.com The choice of technique depends on the nature of the matrix and the analyte's properties.
Protein Precipitation (PPT): This is a simple and common method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to precipitate the proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system or further processed. oakwoodchemical.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scholarscentral.com By adjusting the pH of the aqueous phase, the charge state of the basic piperazine moiety can be manipulated to facilitate its extraction into the organic layer.
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that uses a solid sorbent packed in a cartridge or a 96-well plate to isolate the analyte from the matrix. oakwoodchemical.comscholarscentral.com For a polar basic compound like this compound, a mixed-mode cation exchange sorbent can be effective. This type of sorbent can retain the analyte through both hydrophobic and ionic interactions, allowing for a more rigorous washing step to remove interferences.
The selection of the appropriate sample preparation technique is critical for minimizing matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. scholarscentral.com
Potential Research Applications of 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol Non Clinical
Use as a Synthetic Intermediate for Advanced Organic Molecules
The structure of 3-(4-Methylpiperazin-1-yl)propane-1,2-diol makes it a promising synthetic intermediate for the construction of more complex and potentially bioactive molecules. synhet.com The piperazine (B1678402) moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting a wide range of biological systems. mdpi.comnih.gov The presence of both a secondary and a tertiary amine within the piperazine ring, along with the two hydroxyl groups of the diol, offers multiple points for chemical modification.
The secondary amine at the 4-position of the piperazine ring is a nucleophilic site amenable to a variety of chemical transformations. These include N-alkylation, N-arylation, and acylation reactions, allowing for the introduction of diverse substituents. nih.gov Such modifications are crucial in the synthesis of compound libraries for drug discovery, where structural variations can lead to significant changes in biological activity. mdpi.com For instance, the synthesis of various N-arylpiperazines is a key step in the development of many pharmaceuticals. nih.gov
The diol functionality provides another avenue for synthetic elaboration. The two hydroxyl groups can be protected and deprotected selectively, enabling regioselective reactions. They can undergo esterification, etherification, or be converted into other functional groups, further expanding the synthetic utility of the parent molecule. The stereochemistry of the diol can also be controlled or modified, which is of paramount importance in the synthesis of chiral drugs. nih.gov The combination of the piperazine and diol functionalities allows for the creation of complex architectures, potentially leading to novel therapeutic agents or other advanced organic materials.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Secondary Amine (Piperazine N-H) | N-Alkylation, N-Arylation, Acylation | N-Substituted piperazine derivatives |
| Tertiary Amine (Piperazine N-CH3) | Quarternization | Quaternary ammonium (B1175870) salts |
| Diol (-OH groups) | Esterification, Etherification | Esters, Ethers |
| Diol (-OH groups) | Oxidation | Aldehydes, Ketones, Carboxylic acids |
| Diol (-OH groups) | Conversion to Halides | Dihalo-derivatives |
Role in Materials Science Research (e.g., polymer precursors, functional materials)
In the realm of materials science, the diol functionality of this compound positions it as a potential monomer for the synthesis of condensation polymers such as polyesters and polyurethanes. synhet.comnih.gov Diols are fundamental building blocks in these polymerization reactions, where they react with dicarboxylic acids or diisocyanates to form long polymer chains. researchgate.netnih.gov The incorporation of the methylpiperazine group into the polymer backbone would introduce unique properties.
The presence of the nitrogen-containing piperazine ring can enhance the thermal stability, hydrophilicity, and metal-coordination ability of the resulting polymer. udayton.edu Such functional polymers have a wide array of potential applications, including as biodegradable plastics, hydrogels for biomedical uses, and materials for gas separation or water purification. nih.govresearchgate.net For example, piperazine-containing polymers have been investigated for their antimicrobial properties and as components of drug delivery systems. udayton.edu
Furthermore, the ability of the piperazine moiety to be protonated or to coordinate with metal ions could be exploited to create "smart" or "functional" materials. These materials could exhibit responsiveness to changes in pH or the presence of specific metal ions, leading to applications in sensors, controlled-release systems, and self-healing materials. The synthesis of piperazine-based polymers for various bioengineering applications is an active area of research. udayton.edu
Investigation as a Ligand in Coordination Chemistry and Catalysis
The piperazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with a variety of metal ions. rsc.org The specific structure of this compound, which also includes two hydroxyl groups, allows it to act as a multidentate ligand, binding to a metal center through its nitrogen and oxygen atoms. This chelation effect can lead to the formation of stable metal complexes with well-defined geometries.
The resulting coordination compounds could have interesting properties and applications in catalysis. For instance, copper complexes with piperazine-based ligands have been shown to catalyze various oxidation reactions. mdpi.commdpi.comrsc.org The specific steric and electronic environment provided by the this compound ligand could influence the catalytic activity and selectivity of the metal center. Research into the synthesis and catalytic applications of metal complexes with piperazine-containing macrocycles is an ongoing field of study. nih.gov
Moreover, the ability of piperazine derivatives to form coordination polymers and metal-organic frameworks (MOFs) is well-documented. researchgate.netnih.gov These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgresearchgate.net The propanediol (B1597323) side chain of the title compound could introduce additional functionality and hydrogen-bonding capabilities within the framework, potentially leading to novel materials with tailored properties.
Development of Research Probes or Tools
The development of molecular probes is crucial for studying biological processes and for diagnostic applications. The piperazine scaffold is a common feature in many such probes, including fluorescent probes and radiolabeled tracers for imaging techniques like PET and SPECT. nih.govresearchgate.netnih.gov
The this compound molecule could serve as a foundational structure for the development of new research probes. The secondary amine of the piperazine ring provides a convenient handle for attaching a signaling moiety, such as a fluorophore or a radiolabel, without significantly altering the core structure that might be responsible for binding to a specific biological target. mdpi.comnih.gov
For example, piperazine derivatives have been successfully converted into fluorescent probes for detecting specific analytes or for cellular imaging. researchgate.netmdpi.com Similarly, the radiolabeling of piperazine-containing molecules has led to the development of imaging agents for various receptors and transporters in the brain. nih.govnih.govmdpi.com The synthesis of derivatives of this compound, where a reporter group is attached, could yield novel tools for non-clinical research, aiding in the elucidation of biological pathways or the identification of new drug targets.
Future Research Directions and Unexplored Avenues for 3 4 Methylpiperazin 1 Yl Propane 1,2 Diol
Exploration of Novel Synthetic Pathways
The development of efficient, scalable, and versatile synthetic routes is fundamental to enabling broader research into 3-(4-Methylpiperazin-1-yl)propane-1,2-diol. While standard methods for its synthesis exist, future work should focus on novel pathways that offer improved yields, stereocontrol, and cost-effectiveness.
Research could draw inspiration from innovative synthetic strategies developed for analogous compounds. For instance, new routes to diol-containing molecules have been successfully designed starting from readily available commercial precursors like 2,2-bis(hydroxymethyl)propane-1,3-diol. nih.gov A similar approach could be adapted, potentially beginning with different starting diols or piperazine (B1678402) precursors to construct the target molecule. Furthermore, methodologies used for creating substituted piperazine-2,5-diones, which involve building upon an established core structure, could be explored for the synthesis of this specific piperazine derivative. chemrxiv.org
Key areas for exploration include:
Asymmetric Synthesis: Developing methods that directly produce specific stereoisomers of the compound, avoiding the need for chiral separation later on. This could involve chiral catalysts or starting from a chiral pool.
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric reagents to improve the sustainability of the synthesis.
Flow Chemistry: Adapting the synthesis to continuous flow reactors, which can offer better control over reaction parameters, improve safety, and facilitate scaling up production for more extensive studies.
Comprehensive Investigation of Stereoisomeric Effects
The this compound molecule possesses a chiral center at the 2-position of the propane-1,2-diol moiety, meaning it can exist as two distinct enantiomers: (R)- and (S)-3-(4-Methylpiperazin-1-yl)propane-1,2-diol. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their physical, chemical, and, most importantly, biological properties.
Studies on similar piperazine derivatives have underscored the critical role of stereochemistry. For example, research on piperazine-1,4-diol (B14613724) has shown that it exists in solution as a dynamic mixture of conformers and that co-crystal formation can favor one stereoisomeric form over another. rsc.org This highlights the conformational complexity that can arise from the piperazine ring itself. Moreover, visible light-mediated photocatalysis has been used for the diastereoselective epimerization of other piperazines, a technique that allows for the conversion to more stable stereoisomers. nih.gov
Future research must therefore include:
Chiral Separation and Characterization: Efficiently separating the (R)- and (S)-enantiomers using techniques like chiral chromatography. The absolute configuration of each enantiomer must then be unequivocally determined using methods such as X-ray crystallography.
Differential Biological Evaluation: Testing the purified enantiomers separately in biological assays. It is common for one enantiomer to exhibit higher potency or a different pharmacological profile than the other. For instance, the enantiomers of one complex piperazine derivative displayed significantly different binding affinities for dopamine (B1211576) D2 and D3 receptors. nih.gov
Stereodynamic Studies: Using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational dynamics of the piperazine ring and the propanediol (B1597323) side chain for each enantiomer. chemrxiv.orgrsc.org
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. For this compound, a robust computational approach could accelerate the discovery of its potential functions.
Integrated molecular modeling approaches have been successfully applied to other piperazine-containing compounds. nih.gov For example, text mining combined with virtual screening, molecular docking, and molecular dynamics (MD) simulations has been used to identify new piperazine-based inhibitors for targets like poly(ADP-ribose) polymerase-1 (PARP1). nih.gov Similarly, homology modeling, docking, MD simulations, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been employed to understand how arylpiperazine derivatives interact with serotonin (B10506) receptors. nih.gov
Future computational efforts should focus on:
Molecular Docking: Screening the (R)- and (S)-enantiomers of the compound against a wide array of known biological targets (e.g., G-protein coupled receptors, enzymes, ion channels) to generate hypotheses about its potential mechanism of action.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound when bound to a potential protein target. MD simulations can reveal the stability of the interaction, key amino acid residues involved, and the conformational changes that occur upon binding. nih.govnih.gov
QSAR and Predictive Modeling: If a series of related derivatives are synthesized, QSAR models can be built to correlate chemical structure with biological activity. nih.gov Furthermore, artificial intelligence algorithms, which have been used to model properties of piperazine solutions, could be trained to predict absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its analogues. researchgate.net
| Computational Method | Objective | Potential Insights | Relevant Precedent |
|---|---|---|---|
| Molecular Docking | Identify potential biological targets. | Binding affinity scores; predicted binding poses. | Screening of piperazine fragments against PARP1. nih.gov |
| Molecular Dynamics (MD) | Analyze stability and dynamics of ligand-receptor complexes. | Interaction stability; key amino acid contacts; conformational changes. | Studying complexes of arylpiperazine derivatives with the 5-HT1A receptor. nih.gov |
| 3D-QSAR Modeling | Establish relationship between structure and biological activity. | Identification of structural features crucial for activity. | Model generation for arylpiperazine derivatives as 5-HT1AR agonists. nih.gov |
| AI-Based Predictive Modeling | Predict pharmacokinetic properties (ADME). | Guidance for chemical modifications to improve drug-likeness. | Use of Genetic Programming to model piperazine solution properties. researchgate.net |
Identification of Novel Biological Targets and Mechanisms (Pre-clinical)
The core of future research lies in determining the biological activity of this compound. The piperazine scaffold is present in drugs targeting a wide variety of systems, suggesting numerous possibilities. nih.gov Pre-clinical studies should be designed to cast a wide net initially, followed by more focused investigations based on preliminary findings.
Evidence from structurally related compounds provides a logical starting point. A closely related molecule, (2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol, has been shown to suppress chronic cough in animal models by inhibiting the release of acetylcholine. biosynth.com Other piperazine derivatives have been investigated as:
Inhibitors of the DNA repair enzyme PARP1, a target in cancer therapy. nih.gov
Agonists for the serotonin receptor 5-HT1AR, relevant for psychiatric and neurological disorders. nih.gov
Ligands for dopamine D2 and D3 receptors, which play a role in neurological and psychiatric conditions. nih.gov
Agents that increase levels of key neurotransmitters like dopamine, serotonin, and norepinephrine. mdpi.com
A pre-clinical research program should therefore involve:
Broad Phenotypic Screening: Testing the compound in a variety of cell-based assays that monitor different cellular processes to uncover unexpected activities.
Target-Based Screening: Evaluating the compound's ability to bind to and modulate the activity of specific targets suggested by computational modeling and the literature on related compounds, such as serotonin receptors, dopamine receptors, and PARP1.
Mechanism of Action Studies: Once a reliable biological effect is observed, detailed experiments should be conducted to elucidate the precise molecular mechanism. For example, if the compound shows activity in cancer cell lines, studies would investigate its effects on the cell cycle, apoptosis, and specific signaling pathways.
Diversification of Chemical Derivatives for Structure-Activity Relationship Expansion
Once an initial biological activity is identified, the next step is to synthesize a focused library of chemical derivatives to explore the structure-activity relationship (SAR). This process involves systematically modifying different parts of the this compound molecule to understand how these changes affect potency, selectivity, and pharmacokinetic properties. The piperazine moiety is an excellent anchor for such modifications. nih.govojp.gov
SAR studies on other piperazine series have shown that even small changes can have a profound impact. For example, in one series, N-substitution on the piperazine ring with various heterocyclic groups was found to accommodate diverse structures while maintaining high affinity for dopamine receptors. nih.gov In another case, the synthesis of numerous analogues of a pyridine-based compound led to the identification of antagonists with significantly higher potency. ebi.ac.uk
Future synthetic efforts could systematically explore modifications at three key positions:
The N-Methyl Group: Replacing the methyl group with other alkyl groups (ethyl, propyl), cyclic structures, or functional groups to probe the size and electronic requirements of this pocket.
The Propanediol Moiety: Altering the diol, for instance, by esterifying the hydroxyl groups or replacing them with other functional groups to investigate the importance of the hydrogen-bonding capacity of this side chain.
The Piperazine Ring: Although more synthetically challenging, introducing substituents onto the carbon atoms of the piperazine ring itself could be explored to alter its conformation and properties.
| Modification Site | Example Modifications | Rationale |
|---|---|---|
| N-Methyl Group | Replace with H, ethyl, isopropyl, benzyl, or small heterocyclic rings. | To explore steric and electronic tolerance at the N4 position of the piperazine. |
| Propane-1,2-diol Moiety | Esterification of hydroxyls; conversion to ethers; replacement with amino or thiol groups. | To determine the role of the hydroxyl groups in binding and solubility. |
| Piperazine Ring Backbone | Introduction of methyl or other small groups on the carbon atoms of the ring. | To alter the conformational preferences of the piperazine ring. |
| Overall Structure | Create homo- or heterodimers by linking two molecules together. | To explore potential interactions with dimeric or multimeric protein targets. chemrxiv.org |
Q & A
Basic Question: What are the key identifiers and characterization methods for 3-(4-Methylpiperazin-1-yl)propane-1,2-diol?
Answer:
The compound is identified by its IUPAC name 3-[4-(2,3-Dihydroxy-propyl)-piperazin-1-yl]-propane-1,2-diol and CAS number 46744-29-0. Its molecular formula is C₁₀H₂₂N₂O₄ with a molar mass of 234.2978 g/mol . Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of hydroxyl and piperazine protons.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, particularly when resolving structurally similar impurities (e.g., diastereomers or degradation products) .
Advanced Question: How can computational methods optimize the synthesis of this compound?
Answer:
Reaction optimization can leverage quantum chemical calculations (e.g., density functional theory) to predict energy barriers and intermediate stability. For instance:
- Reaction Path Search : Identifies low-energy pathways for piperazine ring functionalization and diol formation.
- Transition State Analysis : Validates mechanistic hypotheses, such as nucleophilic substitution or hydrogen bonding effects.
- Machine Learning : Integrates experimental data (e.g., reaction yields, solvent effects) to refine predictive models .
Combined with Design of Experiments (DOE) , these methods reduce trial-and-error iterations by prioritizing high-probability reaction conditions .
Basic Question: What experimental precautions are required when handling this compound?
Answer:
While specific toxicity data are unavailable, general safety protocols include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks.
- Storage : Keep in a cool, dry environment (<25°C) in inert atmospheres (e.g., argon) to prevent oxidation .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental results in reaction mechanisms?
Answer:
Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics). Mitigation strategies include:
- Multi-Scale Modeling : Combine quantum mechanics (QM) with molecular mechanics (MM) to simulate solvent effects.
- Feedback Loops : Use experimental data (e.g., kinetic isotope effects) to recalibrate computational parameters.
- Sensitivity Analysis : Identify variables (e.g., pH, temperature) with the strongest mechanistic influence .
Basic Question: What analytical techniques are suitable for detecting impurities in this compound?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects trace impurities (e.g., N-methylpiperazine byproducts) with high sensitivity.
- Ion Chromatography : Quantifies residual salts or counterions from synthesis.
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline samples .
Advanced Question: How can factorial design improve process optimization for large-scale synthesis?
Answer:
A 2⁴ factorial design (four variables, two levels each) can optimize parameters like:
- Temperature (40–80°C)
- Reaction Time (6–24 hours)
- Catalyst Loading (0.1–1.0 mol%)
- Solvent Polarity (THF vs. DMF).
Response surface methodology (RSM) then maps interactions between variables to maximize yield and minimize side reactions .
Basic Question: What are the stability considerations for this compound under varying pH conditions?
Answer:
- Acidic Conditions : Risk of N-methylpiperazine protonation, leading to solubility changes.
- Alkaline Conditions : Hydroxyl groups may deprotonate, altering reactivity.
Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .
Advanced Question: How can in silico tools predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Screens binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina.
- Pharmacophore Modeling : Identifies critical hydrogen-bonding motifs (e.g., diol groups) for target engagement.
- ADMET Prediction : Estimates absorption and toxicity profiles using platforms like SwissADME .
Basic Question: What are the interdisciplinary applications of this compound in chemical engineering?
Answer:
- Membrane Technology : Functionalized piperazine derivatives enhance CO₂ selectivity in gas separation membranes.
- Reactor Design : Optimize continuous-flow systems for scalable synthesis using residence time distribution (RTD) models .
Advanced Question: How do steric and electronic effects influence the compound’s reactivity in catalysis?
Answer:
- Steric Effects : The 4-methylpiperazine group hinders nucleophilic attack at the proximal diol.
- Electronic Effects : Electron-donating methyl groups increase piperazine basicity, affecting coordination with metal catalysts (e.g., Cu²⁺).
Validate via Hammett plots or kinetic isotopic labeling to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
